Bis(methyldimethoxysilyl)methane

Übersicht

Beschreibung

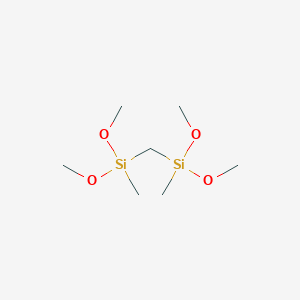

Bis(methyldimethoxysilyl)methane: is an organosilicon compound with the chemical formula C7H20O4Si2 . It is also known by its synonym 2,2,4,4-tetramethoxy-1,3-disilapentane . This compound is part of the organomethoxysilane family and is primarily used as a chemical intermediate in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(methyldimethoxysilyl)methane can be synthesized through the reaction of silane, 1,1’-methylenebis[1,1-dichloro-1-methyl-] with sodium methoxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(methyldimethoxysilyl)methane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form methanol and silanol derivatives.

Condensation: Can form siloxane bonds through condensation reactions with other silanol-containing compounds.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the presence of an acid or base catalyst.

Condensation: Silanol-containing compounds under acidic or basic conditions.

Major Products Formed:

Hydrolysis: Methanol and silanol derivatives.

Condensation: Siloxane polymers.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

BMDMSM is utilized in creating hybrid materials that combine organic and inorganic components, which can be tailored for specific functionalities.

Silica-Based Hybrids

Research indicates that BMDMSM can serve as a precursor for synthesizing silica-based hybrids with enhanced properties suitable for various applications:

- Catalysis : BMDMSM-modified silica materials have shown promise in catalytic processes due to their tunable surface properties.

- Optics : The compound can be used to create optical coatings with improved durability and performance.

| Application | Description |

|---|---|

| Catalysis | Enhances reactivity and selectivity in chemical reactions. |

| Optics | Produces coatings with superior light transmission and resistance to environmental factors. |

Silicone Polymers

BMDMSM is also a precursor in the synthesis of silicone polymers, which are known for their flexibility and resistance to extreme conditions:

- Sealants : Used in construction and automotive industries for sealing joints.

- Coatings : Provides protective layers against moisture and chemicals.

Surface Modification

The ability of BMDMSM to modify surfaces is another significant application area:

Self-Assembled Monolayers (SAMs)

BMDMSM can form self-assembled monolayers on various substrates, which can control surface properties such as wettability and adhesion:

- Biocompatibility : SAMs created from BMDMSM have been explored for biomedical applications, enhancing the compatibility of materials with biological systems.

- Adhesion Promotion : The compound improves adhesion between different material types, making it valuable in composite manufacturing.

Biomedical Applications

In the biomedical field, BMDMSM's properties are leveraged for innovative solutions:

Drug Delivery Systems

Research has suggested that BMDMSM can be incorporated into drug delivery systems to improve the stability and release profiles of therapeutic agents:

- Controlled Release : The hybrid materials developed using BMDMSM allow for controlled release of drugs, enhancing therapeutic efficacy.

Tissue Engineering

The hydrophobic nature of surfaces modified with BMDMSM can promote cell adhesion and growth, making it suitable for tissue engineering scaffolds.

Case Study 1: Hybrid Silica Materials in Catalysis

A study published in Chemistry of Materials demonstrated the use of BMDMSM-derived silica hybrids in catalytic applications. The researchers synthesized a series of hybrid materials and tested their catalytic activity in various organic transformations, showing enhanced reactivity compared to traditional catalysts .

Case Study 2: Surface Modification for Biomedical Applications

In a study focusing on biocompatibility, BMDMSM was used to create SAMs on titanium implants. The results indicated improved cell adhesion and proliferation rates compared to untreated surfaces, suggesting potential applications in orthopedic implants .

Wirkmechanismus

The mechanism of action of bis(methyldimethoxysilyl)methane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, it forms methanol and silanol derivatives, which can further react to form siloxane bonds. These reactions are facilitated by the presence of moisture and catalysts, leading to the formation of stable silicon-oxygen-silicon (Si-O-Si) linkages .

Vergleich Mit ähnlichen Verbindungen

- Bis(3-triethoxysilylpropyl)carbonate

- Bis(3-trimethoxysilylpropyl)fumarate

- Bis(ethoxydimethylsilyl)methane

- Bis(trimethoxysilylethyl)benzene

- Bis(trimethylsilyl)itaconate

Uniqueness: Bis(methyldimethoxysilyl)methane is unique due to its specific structure, which allows it to form stable siloxane bonds through hydrolysis and condensation reactions. This property makes it highly valuable in the synthesis of silicone-based materials and in various industrial applications .

Biologische Aktivität

Bis(methyldimethoxysilyl)methane (BMDMSM), a silane compound, has garnered attention in various fields due to its unique chemical properties. This article aims to explore the biological activity of BMDMSM, including its antimicrobial effects, cytotoxicity, and potential therapeutic applications.

BMDMSM is characterized by its dual methoxy groups attached to silicon atoms, which contribute to its reactivity and interaction with biological systems. The molecular formula for BMDMSM is CHOSi with a CAS number of 18297-79-5. Its structure allows for various interactions with biological molecules, making it a candidate for further research into its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of BMDMSM. The compound exhibits significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Table 1: Antimicrobial Efficacy of BMDMSM

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 62.5 µg/mL | 2000 µg/mL |

| Escherichia coli | 250 µg/mL | 2000 µg/mL |

| Enterococcus faecalis | 250 µg/mL | 2000 µg/mL |

| Pseudomonas aeruginosa | Not determined | Not determined |

The above table summarizes the antimicrobial efficacy of BMDMSM against selected microorganisms. The MIC values indicate the lowest concentration that inhibits bacterial growth, while MBC values represent the lowest concentration that kills the bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of BMDMSM in human cell lines. In vitro studies using HepG2 (human liver carcinoma) and Caco-2 (human colorectal adenocarcinoma) cell lines demonstrated that BMDMSM exhibited concentration-dependent cytotoxic effects.

Table 2: Cytotoxic Effects of BMDMSM on Human Cell Lines

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 | 500 | ~50 |

| Caco-2 | 500 | ~70 |

These results indicate that while BMDMSM has significant antimicrobial properties, it also possesses cytotoxic effects at higher concentrations, particularly affecting HepG2 cells more than Caco-2 cells.

The mechanism by which BMDMSM exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. This disruption may be facilitated by the interaction of the silane groups with the lipid bilayer of bacterial cells, leading to increased permeability and eventual cell lysis at elevated concentrations.

Case Studies and Applications

Research has indicated potential applications for BMDMSM in various fields:

- Antibacterial Coatings : BMDMSM can be utilized in developing antibacterial coatings for medical devices, reducing infection rates associated with implants and surgical instruments.

- Drug Delivery Systems : Due to its silane structure, BMDMSM may enhance drug delivery efficiency through improved cellular uptake and targeted delivery mechanisms.

- Agricultural Applications : The compound’s antimicrobial properties could be leveraged in agricultural settings to protect crops from bacterial pathogens.

Eigenschaften

IUPAC Name |

[dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20O4Si2/c1-8-12(5,9-2)7-13(6,10-3)11-4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSRZWOEDXOVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C[Si](C)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18297-79-5 | |

| Record name | 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.